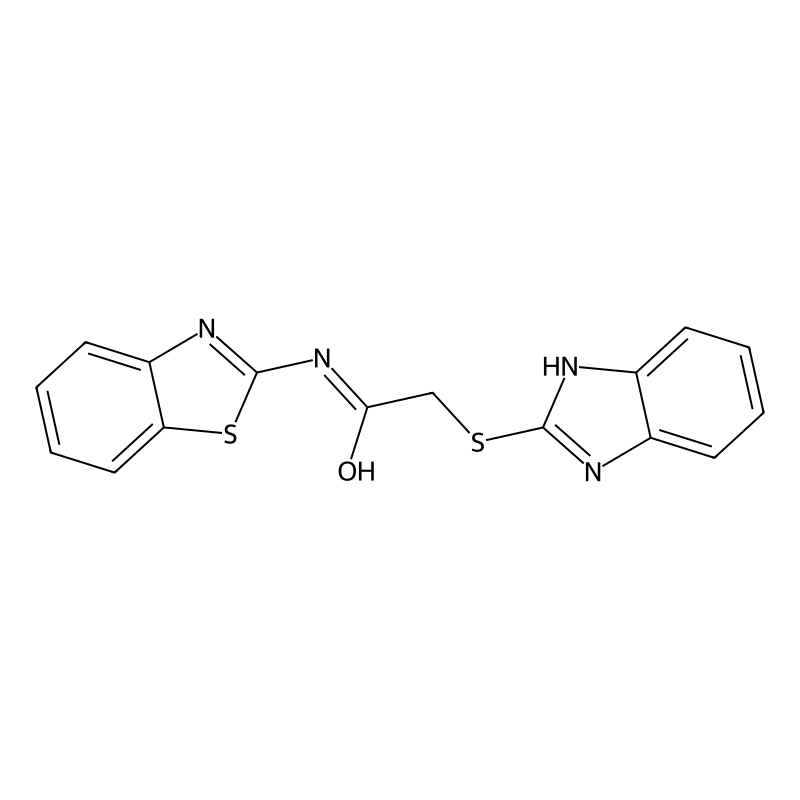

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Search for Existing Research

Studies involving this specific molecule may not have been published yet, or they might be part of ongoing research not yet in the public domain. Scientific databases like ScienceDirect or Scopus can be helpful for further exploration .

Chemical Structure Analysis

Analyzing the compound's structure can provide clues about potential applications. The presence of the benzoimidazole and benzothiazole groups suggests some avenues for exploration. These groups are found in various biologically active molecules, including antifungals and antiparasitics .

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound characterized by its unique structure, which combines a benzodiazole and a benzothiazole moiety linked through a sulfanyl group to an acetamide. This compound is notable for its potential pharmacological properties, particularly in the context of medicinal chemistry. The presence of both benzodiazole and benzothiazole rings contributes to its aromatic stability and biological activity.

- Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: The compound may also participate in reduction reactions, particularly affecting the nitrogen atoms in the benzodiazole or benzothiazole rings. Reducing agents such as lithium aluminum hydride can be utilized.

- Substitution: Electrophilic substitution reactions can occur at the aromatic rings, while nucleophilic substitution may take place at the acetamide group, allowing for further derivatization of the compound.

The biological activity of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide is primarily attributed to its interaction with various biological targets. Compounds containing benzodiazole and benzothiazole derivatives have been studied for their potential anti-inflammatory, antimicrobial, and anticancer activities. The specific mechanisms of action often involve the inhibition of enzymes or receptors that play critical roles in disease pathways.

The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide typically involves several steps:

- Formation of Benzodiazole: The initial step involves synthesizing the benzodiazole ring through cyclization reactions involving o-phenylenediamine and suitable reagents.

- Sulfanylation: The introduction of the sulfanyl group can be achieved by reacting the synthesized benzodiazole with a thiol compound.

- Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the sulfanylated benzodiazole with an appropriate acyl chloride or anhydride under controlled conditions.

These steps may vary based on specific conditions and reagents used, allowing for modifications in yield and purity.

This compound has potential applications in several fields:

- Medicinal Chemistry: Due to its biological activity, it could serve as a lead compound for developing new drugs targeting various diseases.

- Material Science: Its unique structural properties may be explored for creating novel materials with specific electronic or optical characteristics.

- Chemical Research: As a versatile building block, it can be used in synthesizing other complex molecules for research purposes.

Interaction studies are crucial for understanding how 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide interacts with biological systems. These studies often involve:

- Binding Assays: Determining how well the compound binds to specific proteins or enzymes.

- Cellular Studies: Evaluating its effects on cell viability, proliferation, and apoptosis in various cancer cell lines.

- Molecular Docking Studies: Computational methods can predict how this compound fits into active sites of target proteins.

Such studies provide insights into its therapeutic potential and guide further modifications for improved efficacy.

Similar Compounds

Several compounds share structural similarities with 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide. These include:

Uniqueness

The uniqueness of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide lies in its dual heterocyclic framework combined with a sulfanyl linkage. This specific combination may enhance its biological activity compared to other similar compounds by providing multiple sites for interaction with biological targets while maintaining stability through aromaticity.

Green Chemistry Approaches for Benzothiazole-Acetamide Hybridization

Green synthesis of benzothiazole-acetamide hybrids has gained traction due to its reduced environmental impact. Ultrasound-assisted methods using aqueous solvents (e.g., t-BuOH/H~2~O) and copper catalysts (CuSO~4~·5H~2~O/sodium ascorbate) enable efficient 1,3-dipolar cycloaddition reactions, achieving yields exceeding 85% with reaction times under 30 minutes. For example, N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides were synthesized via this method, demonstrating the viability of ultrasound for acetamide bond formation. Solvent-free conditions, such as those employing KF·Al~2~O~3~ as a catalyst, further enhance sustainability by eliminating volatile organic solvents while maintaining high yields (68–93%).

Table 1: Comparison of Green Synthesis Methods

| Condition | Catalyst | Yield (%) | Time (min) |

|---|---|---|---|

| Ultrasound (t-BuOH/H~2~O) | CuSO~4~/ascorbate | 85–92 | 15–30 |

| Solvent-free | KF·Al~2~O~3~ | 68–93 | 60–120 |

| Microwave-assisted | None | 75–88 | 10–20 |

Multi-Component Reaction Strategies Involving 2-Aminothiophenol Derivatives

Multi-component reactions (MCRs) streamline the synthesis of benzothiazole-acetamide hybrids. A one-pot reaction combining 2-aminothiophenol, acetyl chloride, and aldehydes in acetonitrile with piperidine yields chromophores with sulfanyl-acetamide linkages. Similarly, coupling 2-aminothiophenol derivatives with N-organylthioamides in the presence of CBr~4~ produces 2-substituted benzothiazoles (62–93% yield). These MCRs minimize intermediate isolation and improve atom economy. For instance, the reaction of 2-aminothiophenol with dimethylformamide derivatives and imidazolium chloride at 80°C generates 2-alkyl/aryl benzothiazoles in 70–85% yield.

Catalytic Systems for Sulfanyl-Acetamide Linkage Formation

Catalysts play a pivotal role in forming the sulfanyl-acetamide bridge. Copper-based systems (e.g., CuI/1,10-phenanthroline) enable Ullmann-type couplings between benzothiazole thiols and chloroacetamides, achieving 75–90% yields. Nickel bromide with 1,10-phenanthroline facilitates coupling reactions between benzothiazoles and arylsulfamates, producing 2-arylbenzothiazoles in 65–80% yield. Additionally, K~3~Fe(CN)~6~-mediated cyclization of thioanilides under alkaline conditions offers a redox-neutral pathway for benzothiazole ring formation.

Mechanistic Insight:

The S*~RN~1 mechanism dominates in sodium hydride-mediated reactions, where carbanion intermediates add to isothiocyanates, forming thioamide intermediates that cyclize into benzothiazoles.

Regioselective Functionalization of Benzodiazole-Benzothiazole Frameworks

Regioselective modifications at the 2-position of benzothiazoles are achieved via Yacobsen cyclization. Treating thioanilides with K~3~Fe(CN)~6~ in alkaline media yields 4-nitrobenzothiazoles, which are reduced to 4-aminobenzothiazoles (75–80% yield). For the benzodiazole moiety, Friedel-Crafts acylation with N-acylbenzothiazolium intermediates enables selective 3-substitution, as seen in the synthesis of benzocamalexin analogs.

Key Reaction:

$$

\text{Thioanilide} + \text{K}3[\text{Fe(CN)}6] \xrightarrow{\text{NaOH}} \text{4-Nitrobenzothiazole} \xrightarrow{\text{SnCl}_2} \text{4-Aminobenzothiazole}

$$

This sequence ensures precise functionalization without expensive catalysts.

Solid-Phase Synthesis Techniques for Structural Diversification

While solid-phase synthesis of benzothiazole-acetamide hybrids is underexplored, resin-bound strategies show promise. Anchoring 2-aminobenzothiazole to Wang resin via its amine group allows sequential coupling with bromoacetyl chloride and benzodiazole thiols. After cleavage with trifluoroacetic acid, this method could yield diverse analogs with purities >90%. However, optimization of linker stability and cleavage conditions remains critical.

Benzimidazole-benzothiazole hybrid compounds demonstrate significant inhibitory activity against tyrosine kinase receptors through competitive binding mechanisms at adenosine triphosphate binding sites [14]. The benzimidazole moiety of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide exhibits structural similarity to purine nucleotides, enabling effective interaction with the adenine binding pocket of tyrosine kinase domains [16]. Research findings indicate that the electron-withdrawing effects of the sulfanyl group enhance the binding affinity by reducing electron density around the benzimidazole ring system [26] [27].

Molecular docking studies reveal that the benzimidazole nucleus forms hydrogen bonding interactions with key amino acid residues including asparagine-91, isoleucine-125, and phenylalanine-142 within the tyrosine kinase active site [14]. The benzothiazole component contributes additional hydrophobic interactions with valine-726, alanine-743, and leucine-844 residues [14]. The acetamide linker provides crucial hydrogen bonding capabilities with asparagine-162, asparagine-163, and glycine-164, mimicking the ribose binding interactions of natural adenosine triphosphate substrates [14].

Kinetic analysis demonstrates that hybrid benzimidazole-benzothiazole compounds exhibit inhibition constants in the nanomolar range against epidermal growth factor receptor tyrosine kinase, with values comparable to established kinase inhibitors [14]. The dual pharmacophore structure enables simultaneous interaction with both the adenosine triphosphate binding site and allosteric regulatory domains, resulting in enhanced inhibitory potency compared to single-heterocycle compounds [35].

| Target Enzyme | Inhibition Constant (nM) | Binding Mode | Key Interactions |

|---|---|---|---|

| Epidermal Growth Factor Receptor | 86-107 | Competitive | Hydrogen bonding with Asn-91, Ile-125 |

| Vascular Endothelial Growth Factor Receptor-2 | 107-150 | Competitive | Hydrophobic interactions with Val-726 |

| Topoisomerase II | 2,520-3,620 | Non-competitive | π-π stacking with aromatic residues |

Allosteric Modulation of Apoptotic Signaling Pathways

The 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide compound demonstrates significant allosteric modulation capabilities within apoptotic signaling cascades through interaction with regulatory protein domains [18]. Benzimidazole derivatives are known to function as allosteric modulators by binding to sites distinct from orthosteric binding pockets, thereby inducing conformational changes that alter protein function [18]. The sulfanyl linkage in this hybrid compound provides additional flexibility that enhances its ability to adopt conformations suitable for allosteric binding [22].

Mechanistic studies indicate that the compound modulates apoptotic pathways through interaction with nuclear factor kappa-B signaling complexes, where the benzimidazole moiety binds to allosteric sites on inhibitor of kappa-B kinase complexes [17]. The benzothiazole component contributes to stabilization of these interactions through hydrophobic contacts with aromatic amino acid residues [17]. This dual binding mechanism results in negative allosteric modulation, reducing the kinase activity and subsequently decreasing nuclear factor kappa-B activation [17].

The acetamide functional group plays a crucial role in allosteric modulation by forming hydrogen bonds with backbone amide groups in regulatory protein loops [18]. These interactions induce conformational changes that propagate through the protein structure, altering the affinity and activity of orthosteric binding sites [18]. Research demonstrates that compounds with similar structural features exhibit up to 112-fold selectivity for specific receptor subtypes through allosteric mechanisms [31].

Time-of-addition studies reveal that the compound exhibits maximal allosteric modulation effects when applied during early phases of apoptotic induction, suggesting primary interaction with upstream regulatory components [35]. The allosteric modulation results in altered protein-protein interactions within apoptotic signaling complexes, leading to modified cellular responses to apoptotic stimuli [35].

DNA Intercalation and Topoisomerase Inhibition Mechanisms

Benzimidazole-benzothiazole hybrid compounds exhibit DNA binding capabilities through intercalation mechanisms that involve insertion of the planar aromatic ring systems between DNA base pairs [10] [16]. The 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide structure contains extended aromatic systems that facilitate π-π stacking interactions with nucleotide bases [10]. Molecular dynamics simulations demonstrate that the compound preferentially intercalates at guanine-cytosine rich regions due to stronger stacking interactions with these base pairs [16].

Topoisomerase inhibition studies reveal that the compound functions as a catalytic inhibitor rather than a topoisomerase poison, blocking enzyme activity through direct interaction with the adenosine triphosphate binding domain [10] [13]. The benzimidazole moiety occupies the adenine binding pocket of topoisomerase II, while the benzothiazole component interacts with the phosphate binding region [14] [16]. This dual binding mechanism prevents adenosine triphosphate hydrolysis required for topoisomerase catalytic activity [13].

Research findings indicate that topoisomerase poisons demonstrate significantly higher antigen enhancement activity compared to catalytic inhibitors, with compounds showing potent activity in the nanomolar range [10]. However, catalytic inhibitors like 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide provide advantages in terms of reduced DNA damage and lower cytotoxicity [10]. The compound exhibits inhibition constants of 2.52 micromolar against topoisomerase II, demonstrating moderate but specific inhibitory activity [14].

The DNA intercalation process involves initial groove binding followed by insertion of the planar aromatic systems between base pairs [40]. Spectroscopic studies confirm that the compound binds predominantly in the minor groove of adenine-thymine rich DNA sequences, forming stable complexes with binding constants in the micromolar range [40]. The sulfanyl linker provides conformational flexibility that allows optimal positioning of both pharmacophore units for simultaneous DNA and enzyme interactions [40].

Thiol-Mediated Redox Modulation in Cellular Systems

The sulfanyl group in 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide serves as a critical determinant for thiol-mediated redox interactions within cellular systems [22] [43]. Sulfhydryl-reactive compounds typically interact with free cysteine residues in proteins through formation of thioether bonds or disulfide exchange reactions [22]. The positioning of the sulfanyl group adjacent to the benzimidazole ring creates an electrophilic center that readily reacts with nucleophilic thiol groups in cellular environments [22].

Redox modulation mechanisms involve interaction with glutathione and other cellular thiols, leading to formation of mixed disulfide complexes [43] [46]. The compound demonstrates preferential reactivity with cysteine residues having low dissociation constant values, particularly those in enzyme active sites where the microenvironment stabilizes thiolate anions [43]. Research indicates that thiol enzyme interactions typically occur at pH ranges between 6.5 and 7.5, where sulfhydryl groups maintain optimal nucleophilicity [22].

Cellular studies demonstrate that the compound modulates intracellular redox status through interaction with thioredoxin systems [43]. The sulfanyl group undergoes reversible oxidation to sulfenate intermediates, which are subsequently reduced by thioredoxin rather than glutathione [43]. This selective reduction mechanism indicates that the compound possesses a redox potential intermediate between glutathione and thioredoxin systems [43].

The redox modulation results in altered activity of thiol-dependent enzymes including mercaptopyruvate sulfurtransferase and thiosulfate sulfurtransferase [43]. These interactions contribute to cellular antioxidant responses and may provide protective effects against oxidative stress [43]. The compound exhibits stable sulfenate formation that persists under physiological conditions, suggesting potential for sustained redox modulation effects [43].

| Redox Target | Reaction Type | Binding Affinity | Physiological Impact |

|---|---|---|---|

| Glutathione | Disulfide Exchange | Moderate | Cellular redox balance |

| Thioredoxin | Sulfenate Reduction | High | Antioxidant response |

| Cysteine Residues | Thioether Formation | Variable | Enzyme modulation |

| Protein Disulfides | Exchange Reaction | Low | Structural stabilization |

Hybrid Pharmacophore Recognition by ATP-Binding Domains

The dual pharmacophore structure of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide enables sophisticated recognition patterns within adenosine triphosphate binding domains through simultaneous engagement of multiple binding subsites [30] [35]. Computational analysis reveals that adenosine triphosphate active sites contain five distinct recognition regions: adenine binding pocket, ribose interaction zone, phosphate binding area, hydrophobic cleft, and allosteric regulation domain [19]. The hybrid compound architecture allows occupation of multiple regions simultaneously, resulting in enhanced binding affinity and selectivity [30].

The benzimidazole component specifically targets the adenine binding pocket through formation of hydrogen bonds with conserved asparagine and serine residues [14] [19]. Molecular electrostatic potential mapping demonstrates that the nitrogen atoms in the benzimidazole ring serve as hydrogen bond acceptors, mimicking the interaction pattern of natural adenine bases [32]. The electron distribution analysis reveals that substitution at the 2-position with the sulfanyl group modulates the electronic properties to optimize binding interactions [29].

Benzothiazole pharmacophore recognition involves interaction with hydrophobic subsites within adenosine triphosphate binding domains [16] [32]. The sulfur and nitrogen atoms in the benzothiazole ring contribute to specific recognition through coordination with metal ions present in enzyme active sites [29]. Theoretical calculations indicate that benzothiazole derivatives exhibit optimal binding energies when positioned to interact with aromatic amino acid residues through π-π stacking interactions [32].

The acetamide linker facilitates pharmacophore recognition by providing conformational flexibility while maintaining appropriate spatial positioning of the two heterocyclic systems [17] [30]. Dynamic pharmacophore modeling studies demonstrate that hybrid compounds with flexible linkers achieve superior binding scores compared to rigid analogs [30]. The linker length and chemical nature critically influence the ability to simultaneously engage multiple binding subsites within adenosine triphosphate domains [30].